1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane
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Description
1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane is a chemical compound with the CAS Number: 136399-10-5 . It has a molecular weight of 208.04 . This compound is a derivative of bicyclo[1.1.1]pentane, which is an organic compound and the simplest member of the bicyclic bridged compounds family .
Synthesis Analysis
The synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs) has been achieved through a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . This involves radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals . Cross-coupling with a corresponding Breslow intermediate radical then forms a disubstituted BCP ketone .Molecular Structure Analysis
The molecular structure of 1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane is represented by the Inchi Code: 1S/C6H9I/c1-5-2-6(7,3-5)4-5/h2-4H2,1H3 .Future Directions
Bicyclo[1.1.1]pentane derivatives have been extensively investigated over the past three decades in various fields such as materials science, molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They have also emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The future directions of this compound could involve further exploration in these areas.
properties
IUPAC Name |
1-iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17I/c1-8(2)3-4-9-5-10(11,6-9)7-9/h8H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHHGKQZXKKGRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC12CC(C1)(C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane |
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